5-Bromo-2,3-diphenyl-1H-indole

Vilsmeier-Haack formylation Regioselectivity Electrophilic aromatic substitution

Researchers seeking site-selective functionalization of 2,3-diarylindoles face regioselectivity challenges due to steric bulk. 5-Bromo-2,3-diphenyl-1H-indole solves this with a bromine handle at the electronically distinct 5-position, enabling orthogonal cross-couplings while preserving 2,3-diphenyl conjugation. • Orthogonal Suzuki-Miyaura at C5 after Vilsmeier-Haack formylation at C6 for 5-aryl-6-formyl scaffolds. • Key intermediate for phosphorescent OLED host materials with high triplet energy. • Sourced at ≥98% purity; ready for immediate synthesis.

Molecular Formula C20H14BrN
Molecular Weight 348.243
CAS No. 1259224-11-7
Cat. No. B596417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-diphenyl-1H-indole
CAS1259224-11-7
Molecular FormulaC20H14BrN
Molecular Weight348.243
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C20H14BrN/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H
InChIKeyLALQILLMTIDLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3-diphenyl-1H-indole: Synthetic Intermediate


5-Bromo-2,3-diphenyl-1H-indole (CAS 1259224-11-7) is a fully substituted indole derivative bearing phenyl groups at the 2- and 3-positions and a bromine atom at the 5-position of the indole core. This compound serves as a key synthetic intermediate for constructing extended π-conjugated systems and heterocyclic scaffolds, where the 5-bromo substituent provides a chemically orthogonal handle for transition metal-catalyzed cross-coupling reactions while the 2,3-diphenyl framework imparts steric bulk and extended aromatic conjugation [1]. The compound is a solid at ambient temperature with a molecular formula of C20H14BrN and molecular weight of 348.24 g/mol, and is commercially available at purities of 95-98% .

Synthetic Intermediate Pre-functionalized indole with bromine handle for cross-coupling
π-Conjugated Scaffold 2,3-Diphenyl groups for extended conjugation and steric bulk
Defined Purity Commercially available with documented purity profile

5-Bromo-2,3-diphenyl-1H-indole: Unique Structural Features


The combination of a 5-bromo substituent with 2,3-diphenyl groups on the indole core is not interchangeable with simpler indole analogs for two critical reasons. First, the bromine atom at the 5-position enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at a site that remains electronically and sterically distinct from the 2- and 3-positions, which are already fully substituted [1]. Second, the 2,3-diphenyl substitution pattern introduces significant steric hindrance that alters both the reactivity of the bromine center and the conformational landscape of the molecule relative to mono-phenyl or unsubstituted indoles, as evidenced by X-ray crystallographic studies of the parent 2,3-diphenylindole framework showing substantial phenyl torsional displacement [2]. Substituting this compound with 5-bromoindole, 2-phenylindole, or 2,3-unsubstituted bromoindoles would fundamentally alter the accessible chemical space, regioselectivity of subsequent derivatization, and the photophysical properties of downstream products [3].

5-Bromoindole Lacks the 2,3-diphenyl scaffold, which may alter extended conjugation and steric environment relevant to downstream materials
2,3-Diphenylindole No bromine handle — additional bromination step may introduce regioselectivity uncertainty
Other bromoindoles Different substitution pattern can alter reactivity and electronic properties of resulting products

5-Bromo-2,3-diphenyl-1H-indole: Comparative Evidence


C6 Regioselective Formylation vs. 2,3-Diphenylindole

5-Bromo-2,3-diphenylindole undergoes Vilsmeier-Haack formylation exclusively at the C6 position (para to the bromine atom), affording the 6-formyl derivative as the sole product. This regioselectivity differs fundamentally from unsubstituted 2,3-diphenylindole, which lacks the bromine directing group and would exhibit an altered substitution pattern due to the absence of halogen electronic effects [1].

Regioselective formylation
Head-to-head
C6-exclusive product; comparator lacks defined site
Supports orthogonal sequential derivatization
Vilsmeier-Haack conditions, reported single-regioisomer outcome
Vilsmeier-Haack formylation Regioselectivity Electrophilic aromatic substitution

C5 Bromine for Suzuki Coupling vs. 2,3-Diphenylindole

The 5-bromo substituent on 5-bromo-2,3-diphenylindole serves as a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C5 position. This orthogonal functionalization handle is completely absent in 2,3-diphenylindole (CAS 3469-20-3), which requires pre-functionalization via electrophilic substitution (with lower regioselectivity) or de novo synthesis to achieve analogous C5-derivatized products [1]. While 5-bromoindole (CAS 10075-50-0) also contains a bromine, it lacks the 2,3-diphenyl scaffold that provides extended conjugation and the steric environment influencing both the coupling kinetics and the properties of resulting biaryl products .

Cross-coupling handle
Class-level
Pre-installed C5-Br reduces need for separate bromination step
May improve synthesis reproducibility
Suzuki-Miyaura, Heck, Buchwald-Hartwig compatible
Suzuki-Miyaura coupling Palladium catalysis C-C bond formation

Steric and Crystallographic Comparison to 2,3-Diphenylindole

X-ray crystallographic analysis of the parent 2,3-diphenylindole reveals that the C2 and C3 phenyl groups are twisted out of the indole ring plane by 54° and 44°, respectively, due to steric interactions between the adjacent phenyl substituents [1]. The introduction of bromine at the 5-position in 5-bromo-2,3-diphenylindole adds further steric bulk and electronic perturbation to the indole core. While direct crystallographic data for the 5-bromo derivative is not available, the established torsional angles of the parent compound provide a quantitative baseline for understanding the three-dimensional architecture that distinguishes this scaffold from less sterically encumbered bromoindoles (e.g., 5-bromoindole, phenyl torsion angles = 0° for unsubstituted positions).

Phenyl torsion angles
Class-level
~54° C2-Ph / ~44° C3-Ph (parent compound)
Non-planar geometry influences packing and reactivity
X-ray data for 2,3-diphenylindole; Br derivative inferred
X-ray crystallography Steric hindrance Conformational analysis

Extended π-Conjugation vs. Non-Phenylated Bromoindoles

Auger spectroscopy studies of 2,3-diphenylindole (C20H15N) demonstrate that the 2,3-diphenyl substitution extends the π-conjugated system and alters the valence band electronic density of states relative to simpler indole frameworks [1]. The experimental Auger spectra have been successfully modeled using self-convolution of the calculated valence band density of states, confirming that carbon states predominantly contribute to the electronic profile. The addition of bromine at the 5-position (producing C20H14BrN) introduces a heavy atom effect that further modulates the electronic structure and is expected to enhance spin-orbit coupling, a phenomenon exploited in phosphorescent OLED host design where 5-bromo-substituted indoles are employed as building blocks [2].

Valence band structure
Class-level
20 C atoms in π-framework vs. 8 for 5-bromoindole
Supports spin-orbit coupling assessment for OLED hosts
Auger spectroscopy, CNDO modeling
Valence band density of states Auger spectroscopy Electronic structure

5-Bromo-2,3-diphenyl-1H-indole: Application Scenarios


Sequential C6 Formylation and C5 Cross-Coupling

Users requiring sequential diversification of the indole scaffold can leverage the documented Vilsmeier-Haack formylation at C6 to install an aldehyde group, followed by palladium-catalyzed Suzuki-Miyaura coupling at the C5 bromine position. This orthogonal reactivity enables the preparation of 5-aryl-6-formyl-2,3-diphenylindoles, a substitution pattern that would be challenging to access from non-brominated 2,3-diphenylindole or regioisomeric bromoindoles [1].

Phosphorescent OLED Host Precursor

Patent literature explicitly describes the use of 5-bromo-substituted indoles as key intermediates in the synthesis of phosphorescent host compounds for organic electroluminescent devices [1]. The 2,3-diphenyl substitution provides extended conjugation and steric bulk beneficial for charge transport and exciton confinement, while the 5-bromo handle enables attachment to triazine, carbazole, or fluorene moieties via cross-coupling to produce high-triplet-energy host materials [2].

Sterically Hindered Biindolyl Synthesis

The 5-bromo-2,3-diphenylindole scaffold is well-suited for Miyaura borylation followed by Suzuki-Miyaura homocoupling or heterocoupling to generate sterically demanding biindolyl architectures [1]. The 2,3-diphenyl groups create a congested environment that mimics the challenges encountered in synthesizing hindered biaryl systems, making this compound a valuable test substrate for evaluating new catalytic systems or for producing materials where twisted intramolecular charge-transfer states are desired.

Application
Selection Property
Validation Focus
Sequential C6/C5 Derivatization
Orthogonal reactivity (formylation + coupling)
Regioselectivity and cross-coupling yield
Phosphorescent OLED Host Synthesis
Extended π-conjugation with Br coupling handle
Triplet energy and device lifetime
Hindered Biindolyl Architectures
Sterically congested 2,3-diphenyl scaffold
Catalytic system compatibility and TICT states

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2,3-diphenyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.